1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Descripción
Propiedades
IUPAC Name |
1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5O/c15-11-3-1-2-10(6-11)8-19-9-17-13-12(14(19)21)7-18-20(13)5-4-16/h1-3,6-7,9H,4-5,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZRTPUSROLJNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C=NN3CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
General Synthetic Strategy
The preparation of this compound typically involves:
Formation of the pyrazolo[3,4-d]pyrimidinone core: This is generally achieved by cyclization reactions starting from appropriate hydrazine derivatives and β-ketoesters or β-diketones, followed by condensation with amidines or related reagents to form the pyrimidine ring fused to the pyrazole.
Introduction of the 5-(3-fluorobenzyl) substituent: This involves alkylation or substitution reactions where the 3-fluorobenzyl moiety is introduced, often via benzyl halides or benzylating agents under controlled conditions.
Attachment of the 1-(2-aminoethyl) substituent: The aminoethyl group is commonly introduced through nucleophilic substitution or reductive amination, using 2-aminoethyl halides or related precursors.
Detailed Preparation Methods
Based on patent literature and synthetic precedents for related pyrazolo[3,4-d]pyrimidinone derivatives, the following detailed methods are reported or inferred:
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine hydrate + β-ketoester (e.g., ethyl acetoacetate) | Formation of pyrazole intermediate by cyclocondensation |
| 2 | Pyrimidinone ring construction | Amidines or urea derivatives + cyclized pyrazole | Cyclization to form fused pyrimidinone ring |
| 3 | 5-Position substitution | 3-fluorobenzyl bromide or chloride + base (e.g., K2CO3) | Nucleophilic substitution introducing 3-fluorobenzyl group at position 5 |
| 4 | 1-Position substitution | 2-aminoethyl chloride/bromide + base or reductive amination | Introduction of 2-aminoethyl group at N-1 position |
Representative Synthetic Route Example
Synthesis of pyrazole intermediate: React hydrazine hydrate with an appropriate β-ketoester to yield a 1H-pyrazole-3-carboxylate intermediate.
Cyclization to pyrazolo[3,4-d]pyrimidin-4-one core: Condense the pyrazole intermediate with formamide or a suitable amidine under reflux to form the fused pyrimidinone ring.
Alkylation at the 5-position: Treat the pyrazolo[3,4-d]pyrimidin-4-one core with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF to introduce the 3-fluorobenzyl substituent.
Substitution at the 1-position: React the 5-(3-fluorobenzyl) derivative with 2-aminoethyl chloride or bromide under basic conditions or perform reductive amination with 2-aminoacetaldehyde derivatives to install the 2-aminoethyl group.
Research Findings and Optimization Notes
Selectivity and yield: Alkylation steps require careful control of reaction conditions to avoid polysubstitution or side reactions. Use of mild bases and low temperatures can improve selectivity.
Purification: The final compound often requires chromatographic purification due to close polarity of intermediates.
Solubility considerations: The introduction of the 3-fluorobenzyl group enhances lipophilicity, while the aminoethyl group increases hydrophilicity, balancing solubility for biological testing.
Alternative methods: Some patents suggest microwave-assisted synthesis or use of metal-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) for improved efficiency, although these are less common for this particular compound.
Summary Table of Preparation Steps
| Step Number | Intermediate/Product | Key Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Pyrazole intermediate | Hydrazine hydrate, β-ketoester | Reflux in ethanol | Formation of pyrazole ring |
| 2 | Pyrazolo[3,4-d]pyrimidin-4-one core | Amidines/formamide | Heating under reflux | Cyclization to fused pyrimidinone |
| 3 | 5-(3-fluorobenzyl) derivative | 3-fluorobenzyl bromide, K2CO3 | DMF, room temp to 60°C | Alkylation at position 5 |
| 4 | Final compound | 2-aminoethyl halide | Basic conditions or reductive amination | Substitution at N-1 position |
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The pyrazolo[3,4-d]pyrimidine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Major Products:
Oxidation products: Imines, oximes.
Reduction products: Dihydro derivatives.
Substitution products: Various substituted pyrazolo[3,4-d]pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has shown that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance, studies have indicated that 1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can inhibit tumor cell proliferation through various mechanisms.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results suggest that this compound could serve as a lead for developing new anticancer agents targeting specific pathways involved in cancer progression .
Protein Kinase Inhibition
The compound has also been evaluated for its ability to inhibit protein kinases, which play critical roles in cell signaling and proliferation. In particular, it has been noted for its inhibitory effects on kinases such as Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A), both of which are implicated in various cancers .
Table 2: Inhibition Potency against Protein Kinases
| Kinase | IC50 (µM) |
|---|---|
| CLK1 | 0.08 |
| DYRK1A | 0.15 |
This data highlights the potential of the compound as a therapeutic agent in oncology .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties by modulating signaling pathways involved in inflammation. This could be particularly beneficial in treating conditions characterized by chronic inflammation .
Case Studies
Several case studies have documented the efficacy of this compound in various biological contexts:
Case Study 1: Ovarian Cancer Research
A study focused on the development of inhibitors for Aldehyde Dehydrogenase 1A (ALDH1A), which is associated with ovarian cancer stem cells. The compound demonstrated significant inhibition of ALDH activity with promising stability profiles .
Case Study 2: Kinase Inhibition Studies
Research involving the compound's interaction with CLK1 and DYRK1A showed that modifications to its structure could enhance its potency and selectivity against these kinases. This highlights the importance of structure-activity relationships in drug development .
Mecanismo De Acción
The mechanism of action of 1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of these proteins. This interaction can lead to changes in cellular pathways, influencing biological processes.
Comparación Con Compuestos Similares
Enzyme Inhibition
- PDE9 Inhibition: PF-04447943 () demonstrates nanomolar potency (IC₅₀ < 10 nM) due to its pyrrolidinyl-pyrimidine substituent. The target compound’s 3-fluorobenzyl group may similarly enhance PDE affinity by filling hydrophobic pockets .
- Kinase Inhibition : HS38 () inhibits DAPK1 with IC₅₀ = 12 nM, attributed to its 3-chlorophenyl and thioether moieties. The target compound’s fluorine atom could mimic chlorine’s electronic effects .
Anticonvulsant Activity
- 1-(4-Methoxyphenyl) Derivatives () : Exhibit Ra ≥ 0.50 for anticonvulsant activity in PASS predictions. The target compound’s 3-fluorobenzyl group may confer similar efficacy by modulating GABA receptor interactions .
- Bromophenyl/Chlorophenyl Analogs () : Show reduced seizure thresholds in rodent models, suggesting halogenated aryl groups are critical for CNS penetration .
Pharmacokinetic Considerations
- Metabolic Stability: Aminoethyl groups are susceptible to oxidation, whereas methylphenyl or trifluoromethyl substituents () improve metabolic half-lives .
Q & A
Q. What are the established synthetic routes for 1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one?
The compound can be synthesized via multi-step protocols involving cyclocondensation, alkylation, or substitution reactions. For example:
- Microwave-assisted synthesis : A three-component reaction under microwave irradiation (e.g., 80–120°C, 20–40 min) with reagents such as 3-fluorobenzyl halides, 2-aminoethylamine derivatives, and pyrazolo[3,4-d]pyrimidin-4-one precursors. Yields typically range from 65% to 85% .
- N-alkylation : Reacting 5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with 2-aminoethyl bromide in dimethylformamide (DMF) with potassium carbonate as a base (60–80°C, 6–8 h). Monitor progress via TLC or HPLC .
Q. How is structural characterization performed for this compound?
- Spectroscopic methods : Use NMR (300–400 MHz, DMSO-d) to confirm substituent positions (e.g., δ 5.11 ppm for CH in benzyl groups, δ 7.15–7.25 ppm for fluorobenzyl aromatic protons). NMR can resolve fluorinated substituent environments .
- Elemental analysis : Compare experimental vs. calculated C, H, N percentages (e.g., CHFNO requires C 58.63%, H 4.59%, N 22.79%). Discrepancies >0.3% indicate impurities .
Q. What preliminary biological screening assays are recommended?
- Kinase inhibition : Use fluorescence-linked enzyme assays (e.g., DAPK1/ZIPK inhibition at 1–10 µM concentrations) with ATP-competitive binding protocols .
- Anti-inflammatory activity : Evaluate COX-2 inhibition via ELISA or prostaglandin E (PGE) suppression in RAW 264.7 macrophages .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up studies?
- Solvent selection : Replace DMF with acetonitrile or ethanol to reduce side reactions. For example, ethanol increases regioselectivity in alkylation steps (yield improvement: ~15%) .
- Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in heterogeneous mixtures. This reduces reaction time by 30–50% .
Q. How should contradictory biological activity data be resolved?
- Dose-response validation : Re-test conflicting results (e.g., IC variability) across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Off-target profiling : Perform kinome-wide screening (e.g., using KINOMEscan®) to identify unintended kinase interactions that may explain discrepancies .
Q. What methodologies are suitable for studying its blood-brain barrier (BBB) penetration?
Q. How can metabolic stability be assessed for preclinical development?
- Microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 min. A t < 30 min indicates high hepatic clearance .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation at the pyrimidine ring or glucuronidation of the aminoethyl group) .
Experimental Design & Data Analysis
Q. What statistical frameworks are recommended for dose-response studies?
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC/EC values. Report 95% confidence intervals and R > 0.95 .
- Replication strategy : Use ≥3 biological replicates with randomized block designs to control for batch effects (e.g., plate-to-plate variability in enzyme assays) .
Q. How to address low crystallinity in X-ray diffraction studies?
- Co-crystallization : Add co-solvents (e.g., polyethylene glycol 4000) or co-formers (e.g., nicotinamide) to improve crystal packing. For fluorinated analogs, leverage halogen bonding with 3-fluorobenzyl groups to stabilize lattice structures .
Q. What computational methods predict binding modes with target proteins?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
